Cas no 2137470-11-0 (Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate)
![Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate structure](https://www.kuujia.com/scimg/cas/2137470-11-0x500.png)
Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-739783
- tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate
- 2137470-11-0
- Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate
-
- Inchi: 1S/C14H24N2O3/c1-12(2,3)19-11(17)16-6-4-5-13(9-16)14(15)7-10(14)8-18-13/h10H,4-9,15H2,1-3H3
- InChI Key: DVWXRFVXRDEOCN-UHFFFAOYSA-N
- SMILES: O1CC2CC2(C21CN(C(=O)OC(C)(C)C)CCC2)N
Computed Properties
- Exact Mass: 268.17869263g/mol
- Monoisotopic Mass: 268.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.8Ų
- XLogP3: 0.4
Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739783-0.25g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 0.25g |
$1156.0 | 2025-03-11 | |
Enamine | EN300-739783-5.0g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 5.0g |
$3645.0 | 2025-03-11 | |
Enamine | EN300-739783-10.0g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 10.0g |
$5405.0 | 2025-03-11 | |
Enamine | EN300-739783-0.05g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 0.05g |
$1056.0 | 2025-03-11 | |
Enamine | EN300-739783-1.0g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 1.0g |
$1256.0 | 2025-03-11 | |
Enamine | EN300-739783-0.5g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 0.5g |
$1207.0 | 2025-03-11 | |
Enamine | EN300-739783-0.1g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 0.1g |
$1106.0 | 2025-03-11 | |
Enamine | EN300-739783-2.5g |
tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate |
2137470-11-0 | 95.0% | 2.5g |
$2464.0 | 2025-03-11 |
Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate Related Literature
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate
Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate: A Comprehensive Overview
Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate, also known by its CAS registry number CAS No. 2137470-11-0, is a complex organic compound with a unique spirocyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its bicyclic framework, which consists of a bicyclo[3.1.0]hexane ring fused with a piperidine ring through an oxygen atom, forming a spiro structure at the 3-position of the piperidine ring.
The synthesis of tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate involves multi-step reactions that highlight the versatility of spirocyclic compounds in modern organic synthesis. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, making this compound more accessible for further research and potential applications in drug discovery.
One of the most promising applications of this compound lies in its potential as a pharmacophore for developing novel therapeutic agents. The presence of an amino group and a carboxylic acid ester moiety provides functional diversity, enabling interactions with various biological targets such as enzymes and receptors.
Recent research has explored the pharmacokinetic properties of CAS No. 2137470-11-0, revealing favorable absorption profiles and metabolic stability in preclinical models. These findings suggest that this compound could serve as a lead molecule for developing drugs targeting specific pathological conditions.
In conclusion, tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate represents an exciting advancement in organic chemistry with potential implications for drug development.
2137470-11-0 (Tert-butyl 1-amino-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine]-1'-carboxylate) Related Products
- 53105-58-1(2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine)
- 1042690-36-7(3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride)
- 1379312-51-2(Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate)
- 2137547-20-5(1-(4-Chloro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)
- 1805129-81-0(3-Amino-2-methylpyridine-5-acetic acid)
- 55436-34-5(1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine)
- 209959-33-1(tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate)
- 869942-63-2(N-(2-Ethoxybenzyl)propan-1-amine)
- 2171719-97-2(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid)
- 1805994-40-4(Methyl 3-(chloromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-acetate)




